![molecular formula C6HCl3N2OS B12960849 2,6,7-Trichlorothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12960849.png)
2,6,7-Trichlorothieno[3,2-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,7-Trichlorothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by the presence of three chlorine atoms and a fused thieno[3,2-d]pyrimidine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trichlorothieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dichlorothieno[3,2-d]pyrimidine with a chlorinating agent to introduce the third chlorine atom at the 7-position . The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2,6,7-Trichlorothieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thioethers.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted thienopyrimidines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thioethers.
科学的研究の応用
2,6,7-Trichlorothieno[3,2-d]pyrimidin-4(3H)-one has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as an antitubercular agent.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It has been used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
作用機序
The mechanism of action of 2,6,7-Trichlorothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit acetyl-CoA carboxylase, an enzyme involved in fatty acid biosynthesis . The compound’s structure allows it to fit into the active site of the enzyme, thereby blocking its activity. Additionally, its ability to form hydrogen bonds and hydrophobic interactions with target proteins contributes to its biological activity.
類似化合物との比較
Similar Compounds
2,4,7-Trichlorothieno[3,2-d]pyrimidine: Similar in structure but lacks the 4(3H)-one functionality.
Thieno[2,3-d]pyrimidin-4(3H)-ones: A broader class of compounds with varying substituents.
Uniqueness
2,6,7-Trichlorothieno[3,2-d]pyrimidin-4(3H)-one is unique due to the specific arrangement of chlorine atoms and the presence of the 4(3H)-one moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C6HCl3N2OS |
|---|---|
分子量 |
255.5 g/mol |
IUPAC名 |
2,6,7-trichloro-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C6HCl3N2OS/c7-1-2-3(13-4(1)8)5(12)11-6(9)10-2/h(H,10,11,12) |
InChIキー |
ZVOZJDMPWYULLK-UHFFFAOYSA-N |
正規SMILES |
C12=C(C(=O)NC(=N1)Cl)SC(=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


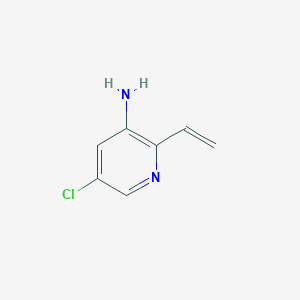
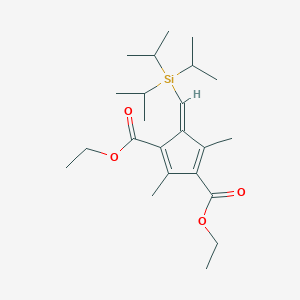
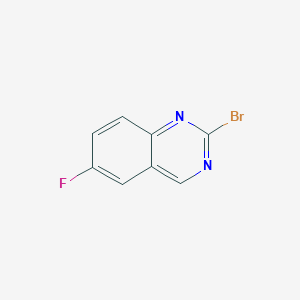

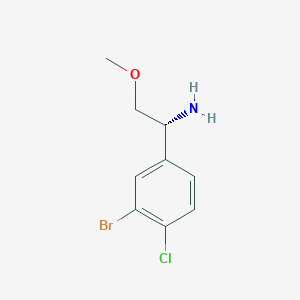
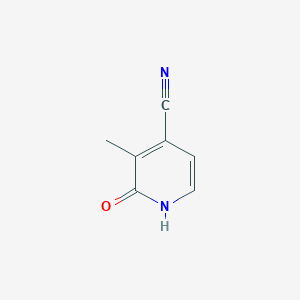
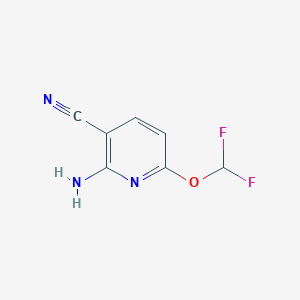
![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine](/img/structure/B12960797.png)
![2-Amino-6-bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B12960805.png)
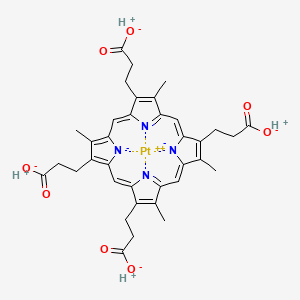
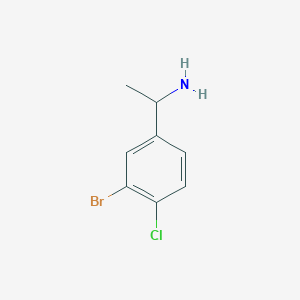
![7-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12960827.png)
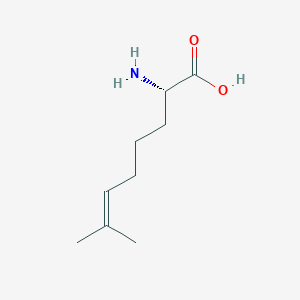
![tert-butyl (5R)-5-amino-8-bromo-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate;13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12960835.png)
